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Compound of Interest

Compound Name: Leoligin

Cat. No.: B1254254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and relevant experimental data for Leoligin, a naturally occurring lignan with
significant pharmacological potential.

Chemical Structure of Leoligin

Leoligin is a furan-type lignan isolated from the roots of Edelweiss (Leontopodium nivale ssp.
alpinum).[1][2][3] Its systematic IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-
dimethoxyphenyl)tetrahydrofuran-3-yllmethyl (22)-2-methylbut-2-enoate.[4][5]

The core of the Leoligin molecule is a tetrahydrofuran ring. This central ring is substituted at
positions 2, 3, and 4. A 3,4-dimethoxyphenyl group is attached at the C2 position, and a 3,4-
dimethoxybenzyl group is at the C4 position. A methyl (2Z2)-2-methylbut-2-enoate group is
ester-linked to a methylene bridge at the C3 position.
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Caption: Simplified diagram of the Leoligin chemical scaffold.

Stereochemistry of Leoligin

The stereochemistry of Leoligin is crucial for its biological activity. The molecule possesses
three contiguous chiral centers on the tetrahydrofuran ring. The absolute configuration of these
stereocenters has been determined as (2S, 3R, 4R).[4][5]

e C2 Position: The 3,4-dimethoxyphenyl group is in the S configuration.
e C3 Position: The methylene bridge connected to the ester group is in the R configuration.

o C4 Position: The 3,4-dimethoxybenzyl group is in the R configuration.
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Furthermore, the ester moiety contains a double bond with a specific geometry. The (22)
configuration of the 2-methylbut-2-enoate (angelic acid) portion is a key feature.[6] This Z-
configuration is thermodynamically less stable than the corresponding E-configuration (tiglic
acid), and its preservation during synthesis requires specific chemical methods to avoid
iIsomerization.[6]

The absolute configuration of chiral molecules is determined by the spatial arrangement of their
atoms and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus)
or S (sinister) descriptors to each chiral center.[7][8] Techniques such as X-ray crystallography
and stereoselective synthesis are essential for unambiguously determining the absolute
configuration of complex molecules like Leoligin.[9][10]

Quantitative Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for Leoligin.

Table 1: *H NMR Spectroscopic Data for Leoligin Data recorded in CDCls at 200 MHz.[6]
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Chemical Shift (6

Multiplicity Number of Protons  Assignment
ppm)
Ester moiety methyl
151-1.71 m 4H
groups
Ester moiety
2.10-2.27 m 4H
methylene groups
CH:z of benzyl & CH at
2.50-2.95 m 4H
C3,C4
3.76 dd 1H H of -OCHa-
3.86 S 3H OCHs
3.87 s 6H 2 x OCHs
3.88 s 3H OCHs
4.08 dd 1H H of -OCH2-
4.26 dd 1H H of -OCH2-
4.42 dd 1H H of -OCH2-
4.83 d 1H Hat C2
Aromatic protons &
6.67-6.92 m 7H

vinylic proton

Table 2: 13C NMR Spectroscopic Data for Leoligin Data recorded in CDCIs at 50 MHz.[6]
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Chemical Shift (6 ppm) Carbon Type
18.6 t
25.4 t
33.3 t
38.2 d
42.7 d
49.2 d
56.0 q
62.6 t
72.9 t
83.1 d
109.0 d
1111 d
111.5 d
112.0 d
118.2 d
120.6 d
132.7 S
135.1 S
147.6 S
148.6 S
149.1 S
149.2 S
175.4 S
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Table 3: Mass Spectrometry Data for Leoligin[6]

Technique Method m/z (M) Key Fragments
219.1, 165.1, 152.1,
GC-MS El, 70 eV 458.2
1511
LC-HRMS ESI 481.2197 (M+Na™*) -

Leoligin and its derivatives have been evaluated in various biological assays. The following
table summarizes some of the key findings.

Table 4: Summary of Biological Activities of Leoligin and its Analogs

Target/Assay Compound Activity Value Reference

o o Activation
CETP Activation Leoligin 100 pM [51[11]
(human plasma)

I . Inhibition (human
CETP Inhibition Leoligin 1mM [5][11]
plasma)

) LT-188A (Leoligin  ECso (CAMP
TGRS5 Agonism ) 23 uM [12][13]
analog) accumulation)

_ LT-188A (Leoligin  ECso (CRE-
TGRS Agonism ) 15 uM [13]
analog) luciferase)

LT-188A (Leoligin

NF-kB Inhibition ICso0 8.6 uM [12][13]
analog)
Cholesterol o Upregulates
Leoligin - [14]
Efflux ABCA1/ABCG1

Experimental Protocols

Leoligin is naturally isolated from the sub-aerial parts of Leontopodium alpinum Cass.[5] A
general workflow for its isolation is as follows:
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Caption: Workflow for the isolation of Leoligin.

The purity of the isolated Leoligin is typically assessed to be greater than 98% using
techniques like LC-DAD/MS and NMR spectroscopy.[5]

A modular and stereoselective total synthesis for Leoligin has been developed.[15] A critical

step in the synthesis is the esterification of the diol precursor with angelic acid. To preserve the

Z-configuration of the double bond in the angelic acid moiety, a Mitsunobu reaction is
employed, as standard Steglich esterification conditions can lead to isomerization to the more
stable E-configuration.[6]
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Caption: Key esterification step in Leoligin synthesis.

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and
triphenylphosphine (PPhs), allows for the esterification to proceed under mild conditions, thus
preventing the isomerization of the double bond.[6]

The inhibitory effect of Leoligin derivatives on the NF-kB signaling pathway is a key area of
investigation.[3][16][17] A common method to assess this is through a luciferase reporter gene
assay.
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Caption: Workflow for an NF-kB luciferase reporter assay.

This assay quantifies the transcriptional activity of NF-kB, and a reduction in luciferase signal in
the presence of the test compound indicates inhibition of the pathway.

Signaling Pathways Involving Leoligin and its
Analogs

Leoligin and its synthetic analogs have been shown to modulate several signaling pathways,
highlighting their potential as therapeutic agents.
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A synthetic analog of Leoligin, LT-188A, has been identified as a novel agonist of the Takeda
G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[12][13] Activation of TGR5 leads to
an anti-inflammatory response.
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Caption: TGRS signaling activated by a Leoligin analog.
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Activation of TGRS5 by LT-188A leads to increased intracellular cyclic adenosine
monophosphate (CAMP), which in turn can inhibit the pro-inflammatory NF-kB pathway.[12][13]

Leoligin promotes cholesterol efflux from macrophages by upregulating the expression of ATP-
binding cassette (ABC) transporters ABCAL1 and ABCG1.[14] This is a key process in reverse
cholesterol transport and is beneficial in the context of atherosclerosis.
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Protein Expression
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Increased
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Click to download full resolution via product page
Caption: Leoligin's role in promoting cholesterol efflux.

By enhancing the expression of these critical transporters, Leoligin facilitates the removal of
excess cholesterol from macrophages, a process that can help prevent the formation of
atherosclerotic plaques.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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